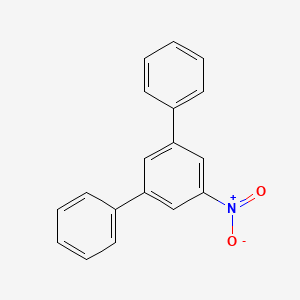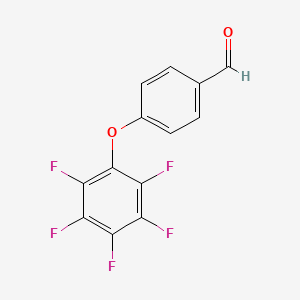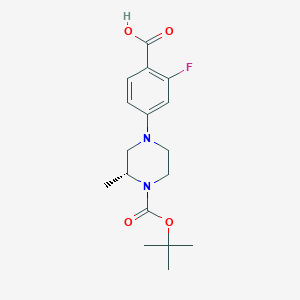
(R)-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a tert-butoxycarbonyl group and a fluorobenzoic acid moiety, making it a valuable building block in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Fluorobenzoic Acid Moiety: The fluorobenzoic acid moiety is introduced through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Synthesis of Intermediates: Large-scale synthesis of piperazine and fluorobenzoic acid intermediates.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification and Isolation: Use of techniques like crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
Chemistry
In chemistry, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate enzyme activity, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid is explored for its potential therapeutic applications. It is a precursor in the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug design and development.
相似化合物的比较
Similar Compounds
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-chlorobenzoic acid
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-bromobenzoic acid
- ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-iodobenzoic acid
Uniqueness
Compared to its analogs, ®-4-(4-(tert-butoxycarbonyl)-3-methylpiperazin-1-yl)-2-fluorobenzoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic properties, making it a preferred choice in drug development.
属性
分子式 |
C17H23FN2O4 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC 名称 |
2-fluoro-4-[(3R)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H23FN2O4/c1-11-10-19(7-8-20(11)16(23)24-17(2,3)4)12-5-6-13(15(21)22)14(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3,(H,21,22)/t11-/m1/s1 |
InChI 键 |
BPGOIZKYNDXJMK-LLVKDONJSA-N |
手性 SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)O)F |
规范 SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



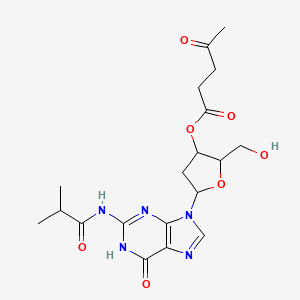
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)


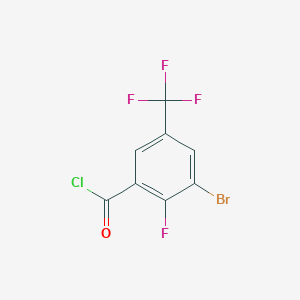
![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
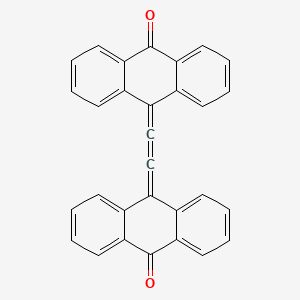
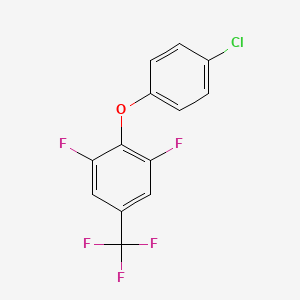
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
![2-[(9,9-Dimethyl-2-fluorenyl)dimethylsilyl]benzyl alcohol](/img/structure/B12084995.png)
